3-Amino-4-(hydroxyamino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

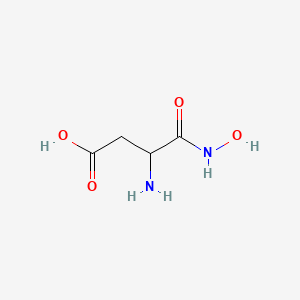

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid is a specialized derivative of 4-oxobutanoic acid, featuring both amino (-NH₂) and hydroxyamino (-NH-OH) substituents on its carbon backbone. Structurally, it belongs to the class of substituted succinamic acids, where the γ-carboxyl group is modified to include nitrogen-based functional groups.

The presence of dual amino and hydroxyamino groups confers unique electronic and steric properties, influencing its reactivity, solubility, and interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with reagents that introduce the amino and hydroxyamino groups under controlled conditions. For instance, the precursor can be subjected to nitration followed by reduction to introduce the amino group. The hydroxyamino group can be introduced through hydroxylation reactions using specific catalysts and conditions.

Industrial Production Methods

Industrial production of this compound often involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and quality. The process may also involve the use of biotechnological methods, such as microbial fermentation, to produce the compound in an environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydroxyamino group to an amino group.

Substitution: The amino and hydroxyamino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-4-(hydroxyamino)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and cellular processes. Its unique functional groups allow it to form hydrogen bonds and other interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-amino-4-(hydroxyamino)-4-oxobutanoic acid with key analogs, focusing on molecular features, synthesis pathways, and functional properties.

Structural Analogues and Substituent Variations

Table 1: Structural and Functional Comparison of 4-Oxobutanoic Acid Derivatives

Key Differences and Functional Implications

Substituent Effects on Chelation: Compounds like H₂(L2) () incorporate a 3-hydroxy-4-pyridinone moiety, enhancing their ability to chelate Fe(III) via a tridentate binding mode. In contrast, this compound’s -NH-OH group may act as a bidentate ligand, though direct evidence is lacking . The tert-butoxy ester in reduces polarity, improving lipid solubility for drug delivery, whereas hydroxyamino groups increase hydrophilicity .

Biological Activity: The (2-hydroxyethyl)amino derivative () demonstrates anti-fibrotic effects in liver studies, attributed to its ability to modulate collagen deposition . Aromatic substituents (e.g., phenyl in , thienyl in ) enhance interactions with hydrophobic enzyme pockets, as seen in hTS inhibition .

Synthetic Accessibility :

Biological Activity

3-Amino-4-(hydroxyamino)-4-oxobutanoic acid, also known as 4-amino-3-oxobutanoic acid, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C5H8N2O3 and a molecular weight of 144.13 g/mol. Its structure includes an amino group, a hydroxyamino group, and a ketone functional group, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. It has been shown to influence metabolic pathways related to amino acid metabolism and may act as a substrate or inhibitor for specific enzymes.

Enzyme Interaction

Research indicates that this compound can modulate the activity of certain enzymes involved in metabolic processes. For example, it may inhibit the action of enzymes responsible for the degradation of amino acids, thereby affecting protein synthesis and cellular metabolism.

Biological Activities

- Antioxidant Activity : Studies have suggested that this compound exhibits antioxidant properties, which could help protect cells from oxidative stress.

- Neuroprotective Effects : Preliminary research indicates potential neuroprotective effects, suggesting that it may play a role in mitigating neuronal damage in models of neurodegenerative diseases .

- Antimicrobial Properties : Some investigations have explored its antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Case Studies

- Neuroprotection in Animal Models : In a study involving rodent models, administration of this compound was associated with reduced markers of neuronal damage following induced oxidative stress. This suggests a protective role against neurodegeneration .

- Antioxidant Efficacy : In vitro assays demonstrated that the compound scavenges free radicals effectively, contributing to its antioxidant capacity. This activity was measured using DPPH and ABTS radical scavenging assays.

Data Tables

Properties

CAS No. |

10328-21-9 |

|---|---|

Molecular Formula |

C4H8N2O4 |

Molecular Weight |

148.12 g/mol |

IUPAC Name |

3-amino-4-(hydroxyamino)-4-oxobutanoic acid |

InChI |

InChI=1S/C4H8N2O4/c5-2(1-3(7)8)4(9)6-10/h2,10H,1,5H2,(H,6,9)(H,7,8) |

InChI Key |

GBEKONQCRZCCRM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)NO)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.